procaterol hydrochloride hemihydrate, chemically known as 5-(1-Hydroxy-2-isopropylaminobutyl)-8-hydroxy-2(1H)-quinolinone hydrochloride hemihydrate, is a selective β2-adrenergic receptor agonist. [] It is a synthetic compound primarily used in scientific research to investigate β2-adrenergic receptor function, signaling pathways, and physiological effects.
Procaterol hydrochloride can be synthesized through a multi-step process involving several key reactions:
Procaterol hydrochloride has a complex molecular structure characterized by its specific arrangement of atoms. The molecular formula is CHClNO, with a molecular weight of approximately 315.82 g/mol. The structure features:
The compound's three-dimensional conformation allows it to interact effectively with beta-2 adrenergic receptors, which is crucial for its pharmacological activity.
Procaterol hydrochloride participates in various chemical reactions typical for organic compounds:
Procaterol hydrochloride exerts its therapeutic effects primarily through its action on beta-2 adrenergic receptors located in bronchial smooth muscle. The mechanism involves:
Procaterol hydrochloride exhibits several important physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Procaterol hydrochloride is primarily used in clinical settings for:
The development of β₂-adrenergic agonists spans over a century of pharmacological innovation. Epinephrine, isolated from adrenal glands in the early 1900s, became the first asthma treatment in Western medicine but lacked receptor selectivity. The 1940s introduced isoproterenol, a non-selective β-agonist with significant cardiac side effects (β₁ stimulation). This catalyzed research into receptor-specific agents [1] [4]. The 1968 synthesis of salbutamol (albuterol) marked a breakthrough as the first β₂-selective agonist, reducing tachycardia and tremors. Subsequent modifications aimed at prolonging duration yielded:
Procaterol emerged in the 1980s as a partial β₂-selective agonist with high receptor affinity (Kd = 8 nM for β₂ vs. 4.8 µM for β₁), positioning it between SABAs and LABAs in duration [7]. Its molecular structure incorporates a carbostyril ring (8-hydroxy-5-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-2(1H)-quinolinone), enhancing β₂ binding specificity [7].
Procaterol occupies a unique therapeutic niche due to its rapid onset (<5 minutes) and intermediate duration (up to 12 hours). Clinical studies confirm its efficacy in:
Guidelines position procaterol as:
Table 1: Receptor Selectivity Profiles of Key β₂-Agonists
Compound | β₂:β₁ Selectivity Ratio | Receptor Affinity (Kd) |
---|---|---|
Isoproterenol | 1:1 | Non-selective |
Salbutamol | 27:1 | Moderate β₂ affinity |
Procaterol | ~600:1 | 8 nM (β₂); 4.8 µM (β₁) |
Formoterol | 150:1 | High β₂ affinity |
Salmeterol | 3000:1 | Very high β₂ affinity |
Data derived from binding studies [7] [8]
Table 2: Pharmacological Comparison of Procaterol with Reference Agents
Parameter | Procaterol | Salbutamol | Formoterol | Salmeterol |
---|---|---|---|---|
Onset (min) | 5 | <5 | 7 | 15 |
Peak (min) | 30–60 | 30–60 | 60–90 | 180 |
Duration (hrs) | 8–12 | 4–6 | 12 | 12 |
β₂ Specificity | 600:1 | 27:1 | 150:1 | 3000:1 |
Daily Dose (mcg) | 20–50 (inhaled) | 200–800 | 12–24 | 50–100 |
Synthesized from clinical pharmacodynamic studies [5] [6] [8]
Table 3: Spirometric Changes in COPD Patients After 4 Weeks
Parameter | Procaterol (50µg BID) | Doxofylline (400mg BID) | p-value |
---|---|---|---|
Post-BD PEF (L/min) | +0.41 ± 0.12 | +0.58 ± 0.15 | 0.023 |
Post-BD FEF25–75% (L/s) | +0.18 ± 0.06 | +0.29 ± 0.08 | 0.011 |
FEV1 (% pred) | +4.2 ± 1.1 | +5.1 ± 1.3 | NS |
Data from crossover RCT (n=20) [3]
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1